Viaminate, a retinoid derivative, is a synthetic vitamin A acid drug developed in China. [] It is classified as a retinoid, a class of chemical compounds related to vitamin A. [] Viaminate plays a significant role in scientific research, particularly in the field of dermatology, as it exhibits therapeutic effects similar to other retinoids but with potentially fewer adverse effects. []
The synthesis of Viaminate can involve several methods, primarily focusing on extraction and purification techniques. Common approaches include:
The extraction process often requires careful optimization of parameters such as temperature, time, and solvent type to maximize yield and purity. For instance, using a combination of ethanol and water in specific ratios can enhance the extraction efficiency of certain bioactive compounds.
The molecular structure of Viaminate is complex and varies depending on its source and formulation. Generally, it consists of a combination of various organic molecules including vitamins and minerals.
While specific structural data for Viaminate may not be readily available in public databases like the Protein Data Bank, its components can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate their structures.
Viaminate may undergo various chemical reactions depending on its components. For instance:
The stability of Viaminate can be influenced by environmental factors such as light and temperature. For example, exposure to light can lead to degradation of sensitive vitamins. Therefore, storage conditions are critical for maintaining its efficacy.
Viaminate exerts its effects through multiple mechanisms:
Studies have shown that specific vitamins within Viaminate can enhance enzymatic activities related to energy metabolism and support immune function. For instance, B vitamins are crucial for energy production processes within cells.
Viaminate typically appears as a powder or tablet form when used as a dietary supplement. Its color and texture can vary based on the source materials used in its formulation.
Relevant analyses indicate that proper formulation can enhance the stability and bioavailability of Viaminate's active ingredients.
Viaminate is primarily used in dietary supplements aimed at promoting health benefits such as:
Viaminate (CAS 53839-71-7) is a synthetic retinoid derivative with the chemical formula C₂₉H₃₇NO₃ and a molecular weight of 447.61 g/mol. Structurally, it is characterized as an amide compound formed by the conjugation of Tretinoin (all-trans retinoic acid) with Ethyl p-aminobenzoate [1]. This modification involves transforming the terminal carboxyl group of Tretinoin into an amide linkage while retaining the polyene chain and cyclic end group essential for retinoid activity. The structural reorganization results in enhanced metabolic stability compared to first-generation retinoids like tretinoin, which are prone to rapid oxidation by cytochrome P450 enzymes [3] [10].
Key structural features include:
Table 1: Structural Comparison of Viaminate with Representative Retinoids
Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|
Viaminate | C₂₉H₃₇NO₃ | Amide, ethyl ester | 447.61 |
Tretinoin (ATRA) | C₂₀H₂₈O₂ | Carboxylic acid | 300.44 |
Isotretinoin | C₂₀H₂₈O₂ | Carboxylic acid, 13-cis isomer | 300.44 |
Adapalene | C₂₈H₂₈O₃ | Naphthoic acid derivative | 412.53 |
Viaminate’s design exemplifies second-generation retinoid engineering, where aromatic ring incorporation (ethyl p-aminobenzoate) optimizes receptor binding and reduces nonspecific toxicity [5] [10].
Viaminate emerged during a transformative period in dermatology (1960s–1980s), driven by the need for systemic agents against severe keratinization disorders. The foundational work began with topical tretinoin’s efficacy in acne vulgaris and ichthyosis, demonstrated in 1962 [2]. However, its photolability and irritation potential limited utility. By the 1970s, research shifted toward orally bioavailable retinoids that could modulate keratinocyte differentiation without topical drawbacks [4].
The synthesis of Viaminate addressed two challenges:
Viaminate’s development paralleled isotretinoin (13-cis retinoic acid), which revolutionized acne treatment in the 1980s. However, Viaminate’s amide bond conferred unique pharmacokinetics, enabling sustained suppression of hyperkeratosis in disorders like acne and ichthyosis [1] [7]. Its approval in China marked it as a pioneering systemic retinoid for severe dermatoses in Asian markets.
Viaminate is pharmacologically classified as a second-generation monoaromatic systemic retinoid. This classification derives from its structural attributes and receptor interaction profile:
Table 2: Pharmacological Classification of Systemic Retinoids
Generation | Examples | Receptor Selectivity | Therapeutic Use |
---|---|---|---|
First | Tretinoin, Isotretinoin | Pan-RAR | Acne, leukemia (ATRA) |
Second | Viaminate, Etretinate | RARγ > RARα/β | Keratinization disorders, acne |
Third | Tazarotene, Bexarotene | RARβ/γ (Tazarotene); RXR (Bexarotene) | Psoriasis, cutaneous T-cell lymphoma |
Viaminate’s classification underscores its role as a bridge molecule between non-selective natural retinoids and receptor-specific synthetics. Its amide structure balances potency and tolerability, though newer agents like trifarotene (RARγ-specific) offer enhanced specificity [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0